REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([F:7])=[C:4]([F:6])[F:5].[S:10](=[O:13])(=[O:12])=[O:11]>>[F:1][C:2]([F:9])([F:8])[C:3]1([F:7])[C:4]([F:6])([F:5])[O:13][S:10]1(=[O:12])=[O:11]
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Name
|
|
Quantity
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45 g
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Type
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reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was sealed in a Carius tube at liquid nitrogen temperature
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Type
|
ADDITION
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Details
|
mixed well at 25° C.
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Type
|
TEMPERATURE
|
Details
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finally heated in a steam bath for 6 hours
|
Duration
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6 h
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(S(OC1(F)F)(=O)=O)F)(F)F
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |